3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine
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Overview
Description
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with dimethyl groups and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using reagents such as methyl iodide or methyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and high-throughput screening may be utilized to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated amine derivatives.
Scientific Research Applications
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethylcyclohexanol: A related compound with a hydroxyl group instead of an amine group.
3,3-dimethylcyclohexanone: A ketone derivative with similar structural features.
2,2-dimethylpropan-1-amine: A simpler amine compound with a similar backbone.
Uniqueness
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of a cyclohexyl ring with dimethyl substitutions and an amine functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2228819-07-4 |
---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.4 |
Purity |
95 |
Origin of Product |
United States |
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